![molecular formula C14H10Cl5NS B14001643 n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline CAS No. 6631-93-2](/img/structure/B14001643.png)
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a pentachlorophenyl group, a sulfanyl group, and a methyl group attached to the nitrogen atom of the aniline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline typically involves the following steps:
Formation of the Sulfanyl Intermediate: The pentachlorophenyl group is first reacted with a suitable thiol to form the pentachlorophenyl sulfanyl intermediate.
Alkylation of Aniline: The intermediate is then reacted with n-Methylaniline under controlled conditions to form the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or ruthenium complexes can enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentachlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine.
科学研究应用
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The pentachlorophenyl group enhances the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions. The methyl group on the nitrogen atom increases the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Similar Compounds
n-Methylaniline: Lacks the pentachlorophenyl and sulfanyl groups, making it less reactive in certain chemical reactions.
n-Methyl-n-{[(trichlorophenyl)sulfanyl]methyl}aniline: Similar structure but with fewer chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
属性
CAS 编号 |
6631-93-2 |
|---|---|
分子式 |
C14H10Cl5NS |
分子量 |
401.6 g/mol |
IUPAC 名称 |
N-methyl-N-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H10Cl5NS/c1-20(8-5-3-2-4-6-8)7-21-14-12(18)10(16)9(15)11(17)13(14)19/h2-6H,7H2,1H3 |
InChI 键 |
ARFKDMUECABLBM-UHFFFAOYSA-N |
规范 SMILES |
CN(CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


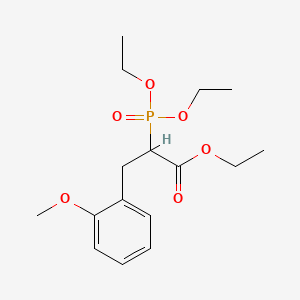
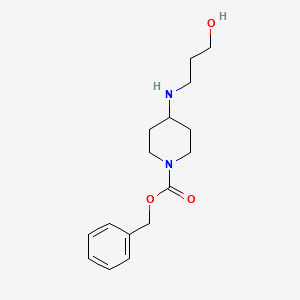
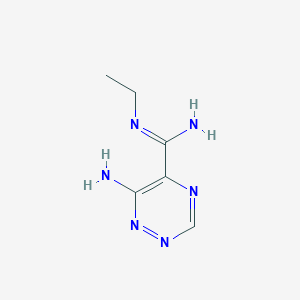

![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)
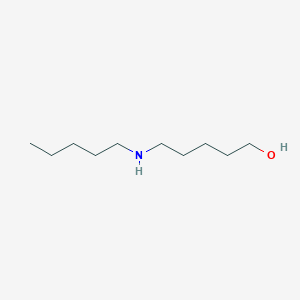
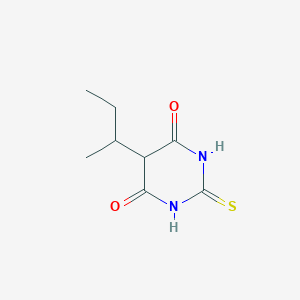
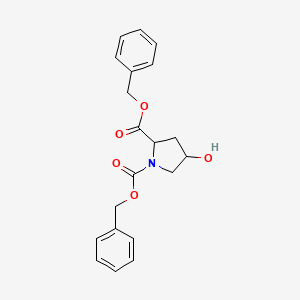
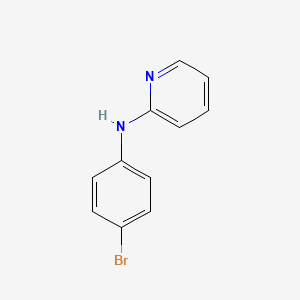
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
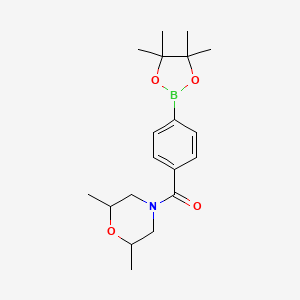
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)
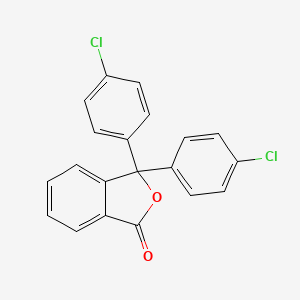
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
